PDE4A Inhibition: 4-Isobutylpyridine Hydrochloride Exhibits Sub-Micromolar Potency with Distinct Profile
In an in vitro radiochemical assay using cAMP as substrate, 4-isobutylpyridine hydrochloride demonstrated inhibition of PDE4A with an IC₅₀ value of 220 nM [1]. This potency level falls within a therapeutically relevant range for PDE4 modulation and distinguishes the compound from other 4-alkylpyridine analogs that have been profiled against PDE isoforms with significantly weaker or undetectable activity [2].
| Evidence Dimension | PDE4A inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 220 nM |
| Comparator Or Baseline | Inactive/weak analogs across PDE4 panel (class-level baseline) |
| Quantified Difference | Sub-micromolar activity vs. >10 μM for multiple 4-alkylpyridine analogs |
| Conditions | In vitro radiochemical assay with cAMP substrate, PDE4A enzyme (unknown origin), 30 min incubation |
Why This Matters
The 220 nM IC₅₀ establishes a quantitative benchmark for PDE4A modulation that is absent in other simple 4-alkylpyridine hydrochlorides, enabling selection of this compound for cAMP pathway studies where such potency is required.
- [1] BindingDB. Entry BDBM50407428 (CHEMBL5288859). IC₅₀: 220 nM. Inhibition of PDE4A using cAMP as substrate. View Source
- [2] BindingDB. PDE4A inhibition assay summary (ChEMBL_155727 / CHEMBL760761). Evaluated in vitro for inhibitory activity on unpurified recombinant PDE4A. View Source
